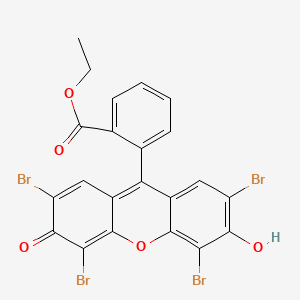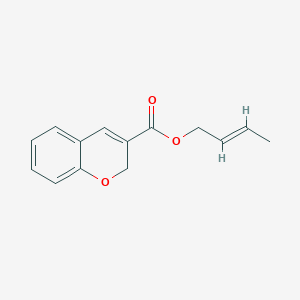
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with methyl, methylphenyl, and methylthio groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
科学的研究の応用
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity as a ligand in coordination chemistry.
類似化合物との比較
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- can be compared with other triazole derivatives, such as:
4H-1,2,4-Triazole, 3-(4-methylphenyl)-5-(methylthio)-: Similar structure but lacks the additional methyl group on the triazole ring.
4H-1,2,4-Triazole, 4-methyl-3-(phenyl)-5-(methylthio)-: Similar structure but lacks the methyl group on the phenyl ring.
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(thio)-: Similar structure but lacks the methyl group on the sulfur atom.
The uniqueness of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.
特性
CAS番号 |
116850-70-5 |
|---|---|
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
4-methyl-3-(4-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3S/c1-8-4-6-9(7-5-8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
InChIキー |
OJESHGGRADIJFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


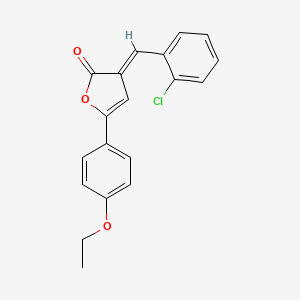
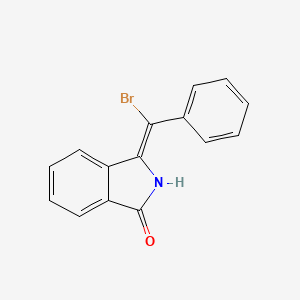
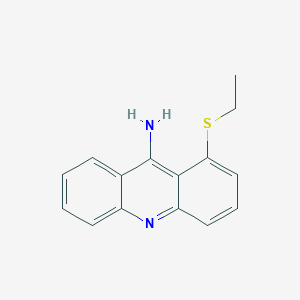
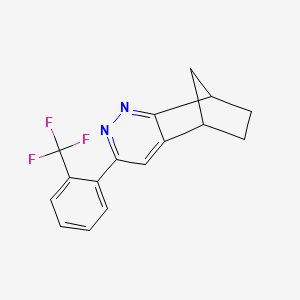
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
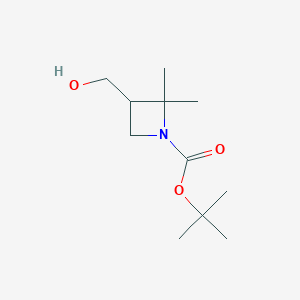
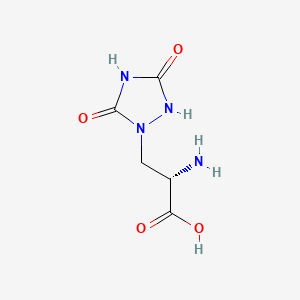


![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
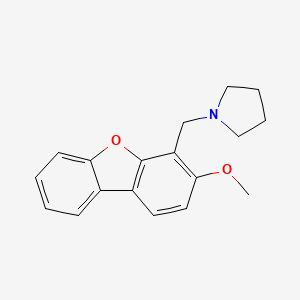
![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
